molecular formula C14H14N4 B3050758 N,N'-Bis(2-pyridylmethylene)ethylenediamine CAS No. 2847-14-5

N,N'-Bis(2-pyridylmethylene)ethylenediamine

Cat. No.: B3050758
CAS No.: 2847-14-5
M. Wt: 238.29 g/mol
InChI Key: LFLIOYNYGXICME-UHFFFAOYSA-N
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Description

N,N'-Bis(2-pyridylmethylene)ethylenediamine (CAS No. 2847-14-5) is a tetradentate Schiff base ligand synthesized by condensing ethylenediamine with two equivalents of 2-pyridinecarboxaldehyde. Its molecular formula is C₁₄H₁₄N₄, with a molecular weight of 238.292 g/mol. The compound features two imine (C=N) groups and two pyridyl rings, enabling strong coordination with transition metals . It is structurally characterized by an IR absorption band at 1644 cm⁻¹ for the N=C bond . This ligand is notable for its pre-organized geometry, which enhances its utility in forming stable metal complexes for catalytic and biomedical applications .

Properties

IUPAC Name

1-pyridin-2-yl-N-[2-(pyridin-2-ylmethylideneamino)ethyl]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4/c1-3-7-17-13(5-1)11-15-9-10-16-12-14-6-2-4-8-18-14/h1-8,11-12H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFLIOYNYGXICME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C=NCCN=CC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501234986
Record name N1,N2-Bis(2-pyridinylmethylene)-1,2-ethanediamine
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Molecular Weight

238.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2847-14-5
Record name N1,N2-Bis(2-pyridinylmethylene)-1,2-ethanediamine
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Record name N,N'-Bis(2-pyridylmethylene)ethylenediamine
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Record name N1,N2-Bis(2-pyridinylmethylene)-1,2-ethanediamine
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Record name N,N'-bis(2-pyridylmethylene)ethylenediamine
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Biological Activity

N,N'-Bis(2-pyridylmethylene)ethylenediamine (BPE) is a bidentate chelating agent notable for its ability to form stable complexes with various metal ions. This compound has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores the biological activity of BPE, including its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C14H14N4
  • Molecular Weight : 238.29 g/mol
  • Appearance : Crystalline solid, typically white to pale yellow
  • Solubility : Soluble in water and organic solvents

Mechanisms of Biological Activity

BPE exhibits several biological activities primarily through its chelation properties. The compound's structure allows it to bind metal ions effectively, which can influence various biological processes. The following are key mechanisms through which BPE exerts its biological effects:

  • Metal Ion Chelation : BPE can sequester metal ions such as copper and iron, which are essential for various biochemical reactions. This property is particularly beneficial in conditions characterized by metal overload, such as Wilson's disease.
  • Antimicrobial Activity : Research indicates that BPE possesses antimicrobial properties. It has been shown to inhibit the growth of certain bacterial strains by disrupting their metal ion homeostasis, thereby impairing essential cellular functions.
  • Redox Activity : BPE has been implicated in redox reactions that can lead to the formation of reactive oxygen species (ROS). This property is significant in cancer research, where ROS can induce apoptosis in cancer cells .

Case Studies and Experimental Data

  • Chelation Studies : A study investigating the binding affinity of BPE with various metal ions demonstrated its effectiveness in forming stable complexes with copper(II) ions. The stability constants were determined through potentiometric titrations, revealing a strong preference for copper over other transition metals .
  • Antimicrobial Efficacy : In vitro studies have shown that BPE exhibits significant antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported to be lower than those of standard antibiotics, highlighting BPE's potential as an alternative antimicrobial agent.
  • Redox-Induced Reactions : Recent research has documented the redox-induced intramolecular C–C coupling reactions involving BPE, demonstrating its utility in synthetic organic chemistry and potential applications in drug development .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaUnique Features
N,N'-Bis(3-pyridylmethyl)-1,2-ethylenediamineC14H26Cl4N4O2Different pyridine substitution; potential different metal binding properties
N,N'-Bis(2-pyridyl)ethane-1,2-diamineC12H14N4Lacks chloride ions; may exhibit different solubility and stability characteristics
1,10-PhenanthrolineC12H8N2A planar structure that binds metals differently; often used in redox chemistry

The unique aspect of BPE lies in its specific combination of two pyridyl rings with an ethylenediamine backbone, enhancing its chelation capabilities compared to similar compounds.

Comparison with Similar Compounds

Structural and Physicochemical Properties

A key differentiator of N,N'-Bis(2-pyridylmethylene)ethylenediamine is its pyridyl substituents, which contrast with other ethylenediamine-derived Schiff bases (Table 1).

Table 1: Structural and Physical Properties of Ethylenediamine-Derived Ligands

Compound Name Substituents Melting Point (°C) Yield (%) Key Functional Groups
This compound 2-pyridyl Not reported Not reported N=C (1644 cm⁻¹)
N,N'-Bis(salicylidene)ethylenediamine Salicylaldehyde (2-hydroxybenzylidene) 192–194 ~70–85 O–H, N=C
N,N'-Bis(3,4-methylenedioxybenzylidene)ethylenediamine 3,4-methylenedioxybenzylidene Not specified 67.88 O–CH₂–O, N=C
N,N'-Bis(2-hydroxybenzyl)ethylenediamine 2-hydroxybenzyl Not reported Not reported O–H, NH

Key Observations :

  • Pyridyl groups in this compound provide π-acceptor properties, enhancing metal-ligand charge transfer in complexes compared to salicylidene derivatives .
  • Hydroxybenzyl or methoxy substituents (e.g., in salen-type ligands) introduce hydrogen-bonding capacity, influencing solubility and biological activity .
Metal Chelation and Selectivity

This compound exhibits strong affinity for transition metals, but its selectivity differs from analogs (Table 2).

Table 2: Metal Ion Extraction Efficiency of Ethylenediamine-Derived Ligands

Compound Name Metal Ions Extracted % Extraction (Single/Mixed Solution) Selectivity Notes
N,N'-Bis(salicylidene)ethylenediamine Pd²⁺, Ag⁺, Pt²⁺, Au³⁺ >94% (single), ~90% (mixed) Low selectivity for precious metals
This compound Fe³⁺, Cu²⁺ Not quantified Pre-organized geometry favors stable octahedral complexes
HBED (N,N'-di(o-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid) Zn²⁺, Cu²⁺ Not reported High specificity for Zn²⁺ in biological systems

Key Observations :

  • Salicylidene derivatives show broad-spectrum metal extraction but lack selectivity .
  • Pyridylmethylene ligands excel in forming catalytically active Fe³⁺/Cu²⁺ complexes due to rigid geometry and π-backbonding .

Key Observations :

  • Halogenated hydroxybenzyl derivatives exhibit potent antiparasitic activity by disrupting cellular membranes .

Q & A

Q. What are the standard methods for synthesizing N,N'-Bis(2-pyridylmethylene)ethylenediamine and its metal complexes?

Methodological Answer: The ligand is synthesized via Schiff base condensation between ethylenediamine and 2-pyridinecarboxaldehyde. For metal complexes (e.g., Mn(II)), stoichiometric amounts of the ligand and metal salt (e.g., Mn(ClO₄)₂·6H₂O) are refluxed in ethanol. Crystallization is achieved via slow evaporation from acetonitrile. Characterization involves IR spectroscopy (e.g., ν(C=N) at ~1600 cm⁻¹) and X-ray diffraction for structural confirmation .

Example Synthesis Protocol (Mn(II) Complex):

StepReagents/ConditionsOutcome
1Ethanol, room temperature, 1 h stirringYellow precipitate formation
2Filtration, acetone washPurified powder
3Slow evaporation (CH₃CN)Single crystals for XRD

Q. How is the coordination geometry of this compound determined in transition metal complexes?

Methodological Answer: X-ray crystallography reveals a pentagonal-bipyramidal geometry in Mn(II) complexes, with six nitrogen atoms from two ligands and one oxygen from a water molecule. Bond lengths (e.g., Mn–N: 2.257–2.639 Å) and angles (e.g., O–Mn–N: 159.64°) are critical for confirming geometry. Intermolecular π–π interactions (centroid distance: 3.784 Å) stabilize the structure .

Key Structural Parameters (Mn(II) Complex):

ParameterValue
Coordination Number7
GeometryPentagonal-bipyramidal
Mn–N Bond Length Range2.257–2.639 Å
Intermolecular π–π Distance3.784 Å

Q. What spectroscopic techniques are used to characterize this ligand and its complexes?

Methodological Answer:

  • IR Spectroscopy: Identifies imine (C=N) stretches (~1600 cm⁻¹) and ligand-metal coordination shifts.
  • UV-Vis Spectroscopy: Detects d-d transitions (e.g., λmax at 410 nm for Co(II)-salen analogs) .
  • NMR: For diamagnetic complexes, ¹H-NMR reveals proton environments (e.g., pyridyl protons at δ 7–9 ppm) .

Advanced Research Questions

Q. How do intermolecular interactions influence the stability of this compound complexes?

Methodological Answer: π–π stacking between pyridine rings (3.784 Å) and hydrogen bonding (O–H⋯O: 2.721–2.787 Å) enhance crystal packing. These interactions are quantified via crystallographic data and Hirshfeld surface analysis. Stability is tested by varying solvents (e.g., CH₃CN vs. EtOH) to assess recrystallization efficiency .

Q. What strategies resolve contradictions in reported coordination modes of this ligand?

Methodological Answer: Discrepancies arise from varying metal ions (e.g., Mn(II) vs. Cu(II)) or counterions (ClO₄⁻ vs. NO₃⁻). To resolve:

  • Compare XRD data across studies (e.g., Mn(II) complexes vs. Ag(I) ).
  • Perform DFT calculations to predict preferred geometries under different conditions.
  • Validate via spectroscopic titration (e.g., UV-Vis monitoring of ligand-metal ratio changes) .

Q. How is this ligand applied in catalysis or materials science?

Methodological Answer:

  • Catalysis: Mn(II) complexes mimic enzyme active sites for oxidation reactions. Activity is tested via epoxidation of styrene, monitored by GC-MS .
  • Photophysics: As a photosensitizer in dye-sensitized solar cells (DSSCs), its absorption at 410 nm is optimized by tuning substituents on the ligand .

Example Catalytic Application:

ReactionConditionsOutcome
Styrene EpoxidationH₂O₂ oxidant, 25°C, 12 h75% conversion (GC-MS)

Q. What advanced separation techniques utilize this ligand?

Methodological Answer: Host-guest chemistry separates isomers (e.g., 3- vs. 4-methylpyridine) via selective enclathration. Recrystallization from isomer mixtures yields 91.6% 3MP inclusion. Selectivity is confirmed by ¹H-NMR and DSC .

Data Contradiction Analysis

Q. Why do reported toxicity profiles of this ligand vary across studies?

Methodological Answer: Discrepancies stem from differing purity levels (e.g., 97% vs. technical grade) or solvent residues. Mitigation steps:

  • Use HPLC to verify purity (>97%).
  • Follow standardized OECD guidelines for acute toxicity assays .

Safety and Handling in Research

Q. What safety protocols are critical when handling this ligand?

Methodological Answer:

  • Use PPE (gloves, goggles) due to skin/eye irritation risks (Category 2/2A) .
  • Work under fume hoods to avoid inhalation.
  • Store in airtight containers, segregated from oxidizers .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N,N'-Bis(2-pyridylmethylene)ethylenediamine
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N,N'-Bis(2-pyridylmethylene)ethylenediamine

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